2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide
Description
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 3-position with an N-ethylacetamide moiety. This compound’s structural uniqueness lies in the combination of a heterocyclic oxazole ring, a methoxy-rich aromatic system, and a polar acetamide side chain, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-16-15(18)9-11-8-13(21-17-11)10-5-6-12(19-2)14(7-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHZYFBHYKNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with ethylamine and acetic anhydride to yield the final product . The reaction conditions usually involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Curcumin Carbocyclic Analogs (e.g., Compound 3e)
- Structure: (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) .
- Key Differences: Replaces the oxazole ring with a cyclopentanone-acryloyl system.
- Biological Activity : Exhibits potent antioxidant (IC₅₀: <10 µM) and tyrosinase inhibition (IC₅₀: 15 µM), outperforming the target compound’s inferred activity due to conjugated double bonds enhancing electron delocalization .
- Toxicity: Non-toxic to normal human lung cells, similar to the safety profile expected for the target compound .
Thiadiazol-Piperazinyl Acetamide ()
- Structure : 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide.
- Key Differences : Replaces the oxazole with a thiadiazole ring and introduces a piperazinyl-sulfanyl linker.
- Physicochemical Properties : Higher molecular weight (518.607 g/mol) compared to the target compound (estimated ~318 g/mol), likely reducing bioavailability .
- Functional Implications : The piperazinyl group may enhance solubility but complicate blood-brain barrier penetration compared to the simpler N-ethylacetamide in the target compound.
Acetamide Derivatives with Varied Substituents
Pesticide Chloroacetamides ()
- Example : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Key Differences : Chloro-substitution vs. methoxy groups; alachlor’s lipophilic aromatic rings enhance herbicide activity but increase toxicity risks.
- Toxicity Profile: Alachlor is classified as a probable carcinogen, whereas 3,4-dimethoxyphenyl-containing acetamides (e.g., analogs) show low cytotoxicity, underscoring the role of substituents in safety .
Triazole-Thioacetate Esters ()
- Structure : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid esters.
- Key Differences : Triazole-thioether vs. oxazole-acetamide; ester groups improve membrane permeability but reduce metabolic stability.
- Predicted Toxicity: Computational models (GUSAR) suggest moderate acute toxicity (LD₅₀: 300–500 mg/kg), contrasting with the non-toxic curcumin analogs, highlighting heterocycle-dependent safety profiles .
Heterocyclic Cores with 3,4-Dimethoxyphenyl Groups
Pyrido-Pyrimidinones ()
- Example : 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Differences: Fused pyrimidinone core vs. monocyclic oxazole; the extended π-system may enhance binding to kinase targets.
- Pharmacological Potential: Piperazinyl groups in these derivatives suggest CNS activity, whereas the target compound’s N-ethylacetamide may favor peripheral targeting .
Oxazol-3-yl Derivatives ()
- Example: 2-[(3,4-dimethoxyphenyl)methylideneamino]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide.
- Key Differences: Oxime linker vs. direct phenyl-oxazole linkage; methylideneaminooxy group introduces rotational constraints.
- Physicochemical Comparison : Similar molecular weight (~350–370 g/mol) to the target compound but altered logP values due to the oxime moiety, affecting solubility .
Biological Activity
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an oxazole ring and a substituted phenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H19N3O4
- Molecular Weight : 357.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors are known to play critical roles in signal transduction and are common targets for therapeutic agents. The oxazole moiety may enhance binding affinity to GPCRs.
- Enzymatic Activity Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurological disorders.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related oxazole derivatives can induce apoptosis in cancer cells by modulating receptor expression and signaling pathways.
Case Study : A study investigated the effects of oxazole derivatives on human prostate cancer cells (PC3). The results demonstrated that these compounds could significantly reduce cell proliferation and induce apoptosis through the modulation of alpha1-adrenoreceptors .
Antioxidant Properties
Compounds with similar structural motifs have also been evaluated for their antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify substituent positions, methoxy groups, and acetamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
How can researchers assess the purity of synthesized batches, and what analytical methods are recommended?
Q. Basic
- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using silica plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities with reverse-phase columns and UV detection .
- Elemental Analysis : Validate empirical formula accuracy (e.g., C, H, N content) .
What strategies optimize reaction yield and purity during synthesis?
Q. Advanced
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while non-polar solvents improve recrystallization .
- Reaction Time Profiling : Use kinetic studies to identify optimal durations (e.g., 4–6 hours for amide bond formation) .
How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
Q. Advanced
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Cross-Validation : Repeat analyses under varied conditions (e.g., solvent deuteration) to isolate artifacts .
What computational methods predict the compound’s toxicity and pharmacokinetic properties?
Q. Advanced
- GUSAR Online : Predict acute toxicity (LD₅₀) and organ-specific effects using QSAR models .
- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
How should structure-activity relationship (SAR) studies be designed to explore biological activity?
Q. Advanced
- Substituent Variation : Modify methoxy groups or the oxazole ring to assess antimicrobial or anticancer activity .
- In Silico Docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina to prioritize synthetic efforts .
- Biological Assays : Pair SAR with in vitro cytotoxicity (MTT assay) and antimicrobial disk diffusion tests .
What strategies mitigate degradation during long-term storage?
Q. Advanced
- Stability Studies : Accelerated degradation testing under UV light, humidity, and temperature extremes .
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Excipient Screening : Use stabilizers like trehalose or cyclodextrins in solution formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
